3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl-
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Overview
Description
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- is a chemical compound with the molecular formula C13H15NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methanamine group attached to the thiophene ring, along with two dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 3-thiophenemethanamine with 2,5-dimethylphenyl derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the final product using techniques like distillation or crystallization. The choice of industrial methods depends on factors such as cost, efficiency, and the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene or phenyl derivatives.
Scientific Research Applications
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A related compound with a similar thiophene structure but different substituents.
N-(2,5-dimethylphenyl)-3-thiophenemethanamine: Another derivative with variations in the positioning of the substituents.
Uniqueness
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1152592-54-5 |
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Molecular Formula |
C15H19NS |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-(2,5-dimethylthiophen-3-yl)methanamine |
InChI |
InChI=1S/C15H19NS/c1-9-5-6-10(2)13(7-9)15(16)14-8-11(3)17-12(14)4/h5-8,15H,16H2,1-4H3 |
InChI Key |
CUIBDBHROMHVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=C(SC(=C2)C)C)N |
Origin of Product |
United States |
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